molecular formula C20H18ClN3O4S2 B2427344 Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 941911-32-6

Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2427344
CAS No.: 941911-32-6
M. Wt: 463.95
InChI Key: SSKTUAREGSUSDW-UHFFFAOYSA-N
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Description

Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-27-19(26)16-12-7-3-5-9-14(12)30-18(16)22-15(25)10-29-20-24-23-17(28-20)11-6-2-4-8-13(11)21/h2,4,6,8H,3,5,7,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKTUAREGSUSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a benzo[b]thiophene core and an oxadiazole moiety which are known for their diverse biological activities. The presence of the thioacetamide group further enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds containing the benzo[b]thiophene and oxadiazole structures exhibit significant anticancer activities. For instance:

  • Apoptosis Induction : In vitro assays have demonstrated that related compounds can induce apoptosis in various cancer cell lines. For example, one study reported that a similar compound led to a reduction in cell viability by 26.86% in MCF-7 breast cancer cells after 48 hours of treatment with an IC50 value of 23.2 µM .
  • Cell Cycle Arrest : The same study indicated that treatment resulted in G2/M phase cell cycle arrest, which is critical for inhibiting cancer cell proliferation. The percentage of cells in G2/M phase increased significantly compared to untreated controls .

The mechanism by which this compound exerts its effects may involve several pathways:

  • Inhibition of Key Enzymes : Compounds with similar oxadiazole structures have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell growth and survival .
  • Microtubule Depolymerization : Some derivatives have demonstrated the ability to disrupt microtubule dynamics, a vital process for mitosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Aryl Ring : The presence of electron-donating groups has been correlated with enhanced anticancer activity. For example, compounds with methyl groups at specific positions on the aryl ring showed improved potency against HepG2 liver cancer cells .
  • Oxadiazole Hybridization : The incorporation of oxadiazole derivatives has been linked to improved cytotoxicity compared to their non-modified counterparts .

Case Studies

Several case studies illustrate the efficacy of compounds similar to this compound:

StudyCompoundCell LineIC50 (µM)Mechanism
Similar CompoundMCF-723.2Apoptosis induction
Oxadiazole DerivativeHepG213.004Antiproliferative
Microtubule DisruptorMDA-MB-43519 nMMicrotubule depolymerization

Scientific Research Applications

Biological Activities

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:

Anticancer Activity

Several studies have demonstrated that derivatives of oxadiazoles and benzo[b]thiophenes possess significant anticancer properties. For instance:

  • Cytotoxicity : Compounds related to this structure have shown promising cytotoxic effects against various cancer cell lines including breast (MCF-7) and liver (HepG2) cancer cells. In vitro assays reveal IC50 values comparable to established chemotherapeutics .
  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The thioamide functionality in similar compounds has been linked to antimicrobial activity. Research indicates that derivatives can inhibit bacterial growth effectively .

Case Studies

  • Case Study on Anticancer Activity :
    • A study synthesized a series of oxadiazole derivatives and evaluated their activity against MCF-7 cells. The results showed that specific modifications to the oxadiazole ring enhanced cytotoxicity significantly .
  • Case Study on Antimicrobial Activity :
    • Another investigation focused on thio-derived compounds that displayed potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of the thio group in enhancing antimicrobial efficacy .

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes acid- or base-catalyzed hydrolysis. Under acidic conditions (HCl, H₂O/EtOH, reflux), the oxadiazole ring cleaves to form a thiosemicarbazide intermediate. Alkaline hydrolysis (NaOH, H₂O/EtOH) yields carboxylic acid derivatives.

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 8 hours 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol + Acetamide derivative72–78%IR confirms C=O stretch at 1680 cm⁻¹
2M NaOH, 60°C, 5 hours Carboxylic acid derivative + Ammonia65%NMR shows loss of ester carbonyl signal

Nucleophilic Substitution at the Thioether Linkage

The sulfur atom in the thioacetamido group acts as a nucleophilic site. Reactions with alkyl halides (e.g., methyl iodide) or aryl diazonium salts form sulfonium intermediates or aryl sulfides, respectively.

Reagent Conditions Product Application
CH₃I, K₂CO₃, DMF RT, 12 hoursMethyl sulfonium saltEnhanced water solubility
ArN₂⁺Cl⁻, H₂O/EtOH 0–5°C, 2 hoursAryl sulfide derivativeFunctionalization for bioactivity studies

Ester Saponification

The methyl ester group undergoes saponification to form the corresponding carboxylic acid, critical for further derivatization.

Conditions Reaction Time Product Purity
10% NaOH, EtOH/H₂O (1:1), 70°C 6 hours2-(2-((5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid95% (HPLC)

Key Data :

  • ¹H NMR (DMSO-d₆) : δ 12.3 ppm (COOH, singlet), δ 3.2–3.5 ppm (tetrahydrobenzo[b]thiophene protons) .

  • Mass Spec : [M+H]⁺ = 504.2 (calculated), 504.1 (observed).

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions (e.g., POCl₃, PPA), forming fused heterocyclic systems.

Reagent Conditions Product Biological Relevance
POCl₃, 110°C 4 hours, N₂ atmosphereThieno[2,3-d]pyrimidin-4(3H)-one derivativeEnhanced cytotoxicity
PPA, 100°C 3 hoursTetrahydrobenzo thieno[2,3-d] oxazin-4-onePotential CNS activity

Oxidation of the Tetrahydrobenzo[b]thiophene Moiety

The tetrahydrobenzo[b]thiophene ring undergoes oxidation with mCPBA or H₂O₂/AcOH to form sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Impact on Bioactivity
mCPBA, DCM RT, 2 hoursSulfoxide derivativeAltered receptor binding affinity
H₂O₂ (30%), AcOH 50°C, 6 hoursSulfone derivativeIncreased metabolic stability

Q & A

Q. How can synthesis conditions be optimized to improve the yield and purity of the compound?

  • Methodological Answer : Synthesis involves multi-step reactions requiring precise control of temperature (typically 60–80°C), solvent selection (e.g., DMF or DMSO for solubility ), and reaction time (monitored via TLC/HPLC). For example, Knoevenagel condensation under reflux with catalytic piperidine achieves yields up to 94% in analogous compounds . Purification via recrystallization (methanol/ethanol) or reverse-phase HPLC is critical for removing byproducts .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity, e.g., thiophene protons at δ 2.6–2.8 ppm and ester carbonyls at ~170 ppm .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calculated for similar compounds: 396.51 g/mol ).

Q. How should initial biological activity screening be designed?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
  • Anti-inflammatory : COX-2 inhibition via ELISA .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 1,3,4-oxadiazole and 2-chlorophenyl moieties?

  • Methodological Answer :
  • Comparative Synthesis : Replace the 2-chlorophenyl group with other halogens (e.g., 4-fluorophenyl) or electron-withdrawing groups to assess potency shifts .
  • Bioisosteric Replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to evaluate metabolic stability .
  • Activity Data Table :
ModificationBioactivity (IC₅₀, μM)Reference
2-Chlorophenyl12.3 (HeLa cells)
4-Fluorophenyl18.7 (HeLa cells)
1,2,4-Triazole analog25.4 (HeLa cells)

Q. What strategies improve metabolic stability for in vivo applications?

  • Methodological Answer :
  • Pro-drug Design : Introduce esterase-labile groups (e.g., tert-butyl esters) to enhance bioavailability .
  • CYP450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots; blocking vulnerable sites (e.g., thiophene-S-oxidation) via fluorination improves stability .
  • In Silico Prediction : Tools like SwissADME predict logP and CYP450 interactions to guide synthetic modifications .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), assay conditions (serum concentration, incubation time), and compound purity .
  • Dose-Response Curves : Use 8–10 concentration points to avoid false negatives/positives .
  • Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to validate target engagement .

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